Cas no 2229668-45-3 (3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol)

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol is a versatile triazole-based compound featuring an unsaturated propenol side chain. Its structure combines a 1,2,4-triazole core with an ethyl substituent, enhancing stability and reactivity for applications in organic synthesis and pharmaceutical intermediates. The presence of the hydroxyl and alkene groups allows for further functionalization, making it useful in cross-coupling reactions, polymer chemistry, and bioactive molecule development. The compound exhibits moderate polarity, facilitating solubility in common organic solvents while maintaining compatibility with diverse reaction conditions. Its balanced reactivity profile and structural flexibility make it a valuable building block for researchers exploring heterocyclic chemistry and tailored molecular design.
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol structure
2229668-45-3 structure
Product Name:3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol
CAS No:2229668-45-3
MF:C7H11N3O
MW:153.181740999222
CID:6056817
PubChem ID:165625587
Update Time:2025-06-14

3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol
    • EN300-1778849
    • 2229668-45-3
    • Inchi: 1S/C7H11N3O/c1-2-10-7(4-3-5-11)8-6-9-10/h3-4,6,11H,2,5H2,1H3/b4-3+
    • InChI Key: NDWCNJRQAYFCNV-ONEGZZNKSA-N
    • SMILES: OC/C=C/C1=NC=NN1CC

Computed Properties

  • Exact Mass: 153.090211983g/mol
  • Monoisotopic Mass: 153.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 50.9Ų

3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol

Research Briefing on 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol (CAS: 2229668-45-3)

The compound 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol (CAS: 2229668-45-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol, which serves as a key intermediate in the development of novel heterocyclic compounds. The presence of the 1,2,4-triazole moiety and the propenol side chain provides a scaffold for further functionalization, enabling the creation of diverse derivatives with tailored biological activities. Researchers have employed advanced synthetic methodologies, including click chemistry and palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol exhibits moderate inhibitory effects against a range of enzymes, including kinases and proteases, which are implicated in various disease pathways. Notably, its derivatives have shown promise as potential anticancer agents, with selective cytotoxicity observed in certain cancer cell lines. Further mechanistic studies are underway to elucidate the molecular targets and pathways involved.

The pharmacokinetic properties of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol and its derivatives are also under investigation. Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable drug-like characteristics, such as reasonable solubility and metabolic stability. However, challenges remain in optimizing bioavailability and minimizing off-target effects, which are critical for advancing these compounds into preclinical development.

In conclusion, 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol represents a promising scaffold for the design of new therapeutic agents. Ongoing research aims to expand the structural diversity of its derivatives and explore their potential in treating diseases such as cancer, inflammation, and infectious diseases. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

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